molecular formula C10H11NO4 B13109034 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione

3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione

Cat. No.: B13109034
M. Wt: 209.20 g/mol
InChI Key: UGZDZOZIZXDDEI-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione can be achieved through various synthetic routes. One common method involves the reaction of ethanolamine with a mixture of aromatic aldehyde and methyl acylpyruvates in dioxane at room temperature . This reaction yields 5-aryl-4-acyl-3-hydroxy-1-(2-hydroxyethyl)-3-pyrrolin-2-ones, which can be further processed to obtain the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione include other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione is a compound of interest due to its diverse biological activities. This indole derivative has been studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its development in pharmaceutical research.

  • Chemical Formula : C10_{10}H11_{11}N O4_{4}
  • Molecular Weight : 209.20 g/mol
  • CAS Number : 99060-69-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell LineIC50_{50} (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)8.0
HCT116 (Colon Cancer)10.5

In a comparative study, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death mechanisms.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus5.4
Escherichia coli6.0
Pseudomonas aeruginosa7.2

These findings suggest that the compound could be a candidate for developing new antibiotics.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this indole derivative has demonstrated anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which are pivotal in the inflammatory response.

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase in cancer cells.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study conducted on A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Antibacterial Efficacy : In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced swelling and pain scores compared to control groups.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-hydroxy-1-(2-hydroxyethyl)-2,3-dihydroindole-5,6-dione

InChI

InChI=1S/C10H11NO4/c12-2-1-11-5-10(15)6-3-8(13)9(14)4-7(6)11/h3-4,10,12,15H,1-2,5H2

InChI Key

UGZDZOZIZXDDEI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=O)C(=O)C=C2N1CCO)O

Origin of Product

United States

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